molecular formula C17H15BrFNO B1325561 4'-Azetidinomethyl-4-bromo-2-fluorobenzophenone CAS No. 898756-87-1

4'-Azetidinomethyl-4-bromo-2-fluorobenzophenone

Cat. No.: B1325561
CAS No.: 898756-87-1
M. Wt: 348.2 g/mol
InChI Key: ASZOOZGJODBPIV-UHFFFAOYSA-N
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Description

4’-Azetidinomethyl-4-bromo-2-fluorobenzophenone is an organic compound belonging to the benzophenone group.

Scientific Research Applications

4’-Azetidinomethyl-4-bromo-2-fluorobenzophenone has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.

    Industry: It is utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4’-Azetidinomethyl-4-bromo-2-fluorobenzophenone typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the bromination of 2-fluorobenzophenone followed by the introduction of the azetidinomethyl group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods: In an industrial setting, the production of 4’-Azetidinomethyl-4-bromo-2-fluorobenzophenone may involve large-scale reactors and continuous flow processes to optimize efficiency and cost-effectiveness. The use of automated systems and stringent quality control measures ensures the consistency and reliability of the final product .

Chemical Reactions Analysis

Types of Reactions: 4’-Azetidinomethyl-4-bromo-2-fluorobenzophenone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: The bromine and fluorine atoms in the compound can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like sodium iodide in acetone or other nucleophiles/electrophiles are employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups .

Mechanism of Action

The mechanism of action of 4’-Azetidinomethyl-4-bromo-2-fluorobenzophenone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research and may vary depending on the specific application.

Comparison with Similar Compounds

  • 4’-Azetidinomethyl-4-chloro-2-fluorobenzophenone
  • 4’-Azetidinomethyl-4-iodo-2-fluorobenzophenone
  • 4’-Azetidinomethyl-4-bromo-2-chlorobenzophenone

Comparison: Compared to similar compounds, 4’-Azetidinomethyl-4-bromo-2-fluorobenzophenone is unique due to its specific combination of bromine and fluorine atoms, which confer distinct physicochemical properties and reactivity. This uniqueness makes it particularly valuable in certain research and industrial applications.

Properties

IUPAC Name

[4-(azetidin-1-ylmethyl)phenyl]-(4-bromo-2-fluorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15BrFNO/c18-14-6-7-15(16(19)10-14)17(21)13-4-2-12(3-5-13)11-20-8-1-9-20/h2-7,10H,1,8-9,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASZOOZGJODBPIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C1)CC2=CC=C(C=C2)C(=O)C3=C(C=C(C=C3)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15BrFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90642817
Record name {4-[(Azetidin-1-yl)methyl]phenyl}(4-bromo-2-fluorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90642817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

348.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898756-87-1
Record name Methanone, [4-(1-azetidinylmethyl)phenyl](4-bromo-2-fluorophenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898756-87-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name {4-[(Azetidin-1-yl)methyl]phenyl}(4-bromo-2-fluorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90642817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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